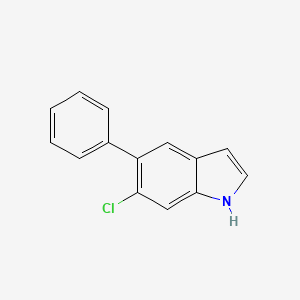
1-(2-Fluoro-3-pyridyl)cyclopropanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoro-3-pyridyl)cyclopropanamine hydrochloride is a fluorinated organic compound with the molecular formula C8H10FN•HCl It is known for its unique chemical structure, which includes a cyclopropane ring attached to a pyridine ring with a fluorine atom at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-3-pyridyl)cyclopropanamine hydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of a suitable alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.
Amination: The final step involves the introduction of the amine group. This can be done through nucleophilic substitution reactions using amine precursors and appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques may be employed to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Fluoro-3-pyridyl)cyclopropanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring or the cyclopropane ring, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoro-3-pyridyl)cyclopropanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(2-Fluoro-3-pyridyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom and the cyclopropane ring contribute to its reactivity and ability to form stable complexes with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluoro-3-pyridyl)cyclopropanamine hydrochloride can be compared with other similar compounds, such as:
1-(2-Chloro-3-pyridyl)cyclopropanamine hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
1-(2-Bromo-3-pyridyl)cyclopropanamine hydrochloride: Similar structure but with a bromine atom instead of fluorine.
1-(2-Methyl-3-pyridyl)cyclopropanamine hydrochloride: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C8H10ClFN2 |
|---|---|
Molekulargewicht |
188.63 g/mol |
IUPAC-Name |
1-(2-fluoropyridin-3-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H9FN2.ClH/c9-7-6(2-1-5-11-7)8(10)3-4-8;/h1-2,5H,3-4,10H2;1H |
InChI-Schlüssel |
OOIASUNKLFUANC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=C(N=CC=C2)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




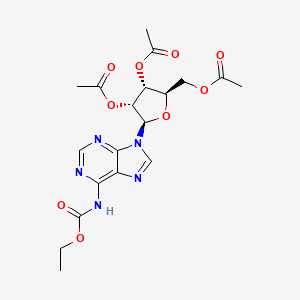
![4-Hydroxybenzoyl-coenzyme A; (Acyl-CoA); [M+H]+](/img/structure/B12079119.png)
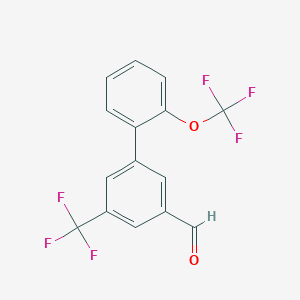



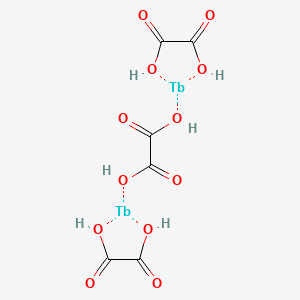


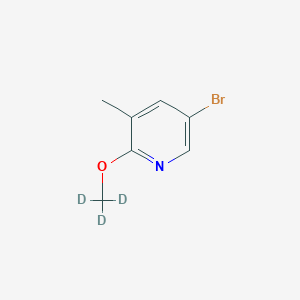
![Propanoic acid, 3-[(1,1,2,2,3,3,4,4-octafluoropentyl)oxy]-, methyl ester](/img/structure/B12079175.png)
